3-Fluoro-5-(trifluoromethyl)phenacyl bromide

Vue d'ensemble

Description

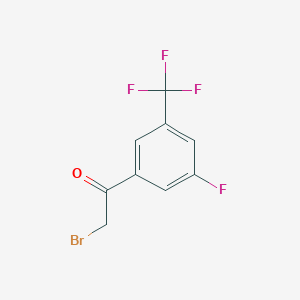

3-Fluoro-5-(trifluoromethyl)phenacyl bromide, also known as 2-bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone, is a chemical compound with the molecular formula C9H5BrF4O and a molecular weight of 285.04 g/mol . This compound is characterized by the presence of both fluorine and bromine atoms, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-fluoro-5-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-5-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Nucleophilic Substitution: Substituted phenacyl derivatives.

Reduction: 3-Fluoro-5-(trifluoromethyl)phenethyl alcohol.

Oxidation: 3-Fluoro-5-(trifluoromethyl)benzoic acid.

Applications De Recherche Scientifique

3-Fluoro-5-(trifluoromethyl)phenacyl bromide is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme inhibition and protein modification due to its reactive bromine atom.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, potentially altering their function and activity .

Comparaison Avec Des Composés Similaires

- 4-Fluoro-3-(trifluoromethyl)phenacyl bromide

- 4-(Trifluoromethyl)phenacyl bromide

- 3-Bromo-5-(trifluoromethyl)phenol

Comparison: 3-Fluoro-5-(trifluoromethyl)phenacyl bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring, which influences its reactivity and chemical properties. Compared to similar compounds, it offers distinct reactivity patterns in nucleophilic substitution and reduction reactions, making it valuable in specific synthetic applications .

Activité Biologique

3-Fluoro-5-(trifluoromethyl)phenacyl bromide (CAS No. 202664-38-8) is a fluorinated organic compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry. Its unique structure, characterized by the presence of trifluoromethyl groups, enhances its stability and bioavailability, making it a valuable building block in drug synthesis.

- Molecular Formula : CHBrFO

- Molecular Weight : 285.03 g/mol

- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various bioactive compounds. The trifluoromethyl group significantly influences the pharmacokinetic properties of derivatives synthesized from it, enhancing metabolic stability and membrane permeability.

Target and Mode of Action

Compounds derived from this phenacyl bromide have been shown to interact with specific biological targets, including:

- Antimicrobial Agents : Some derivatives exhibit potent inhibitory effects against drug-resistant bacteria.

- Enzyme Inhibitors : It has been utilized in synthesizing inhibitors for enzymes crucial in various biochemical pathways, notably those involved in antibiotic resistance .

Antimicrobial Activity

Research indicates that derivatives synthesized from this compound demonstrate significant antimicrobial properties. For instance, studies have reported minimal inhibitory concentrations (MICs) against various bacterial strains, including Mycobacterium tuberculosis. Below is a summary of findings regarding the antimicrobial activity:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| BOK-1 | 3.2 | M. tuberculosis |

| BOK-2 | 1.8 | M. tuberculosis |

| BOP-1 | 6.9 | Gram-positive |

| BOP-4 | 4.8 | Gram-negative |

These results highlight the compound's potential as a lead structure for developing new antibiotics .

Cytotoxicity

In assessing the safety profile of compounds derived from this compound, cytotoxicity tests were conducted on mouse fibroblast 3T3 cells. The following table summarizes the cytotoxic effects observed:

| Compound | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| BOK-2 | ≤6.25 | >45 |

| BOK-3 | ≤6.25 | >45 |

A higher selectivity index indicates a favorable therapeutic window, suggesting that these compounds could be safe for further development .

Synthesis and Evaluation

A series of studies have focused on synthesizing novel derivatives from this compound and evaluating their biological activities. One notable study synthesized several triazole-benzoxazole hybrids that were tested for their DprE1 enzyme inhibition activity against Mycobacterium tuberculosis, demonstrating promising results in terms of potency and selectivity .

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with their biological targets. For example, docking simulations indicated that certain derivatives effectively bind to the active site of target enzymes, which may explain their enhanced inhibitory activities .

Propriétés

IUPAC Name |

2-bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-6(9(12,13)14)3-7(11)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVOBBIFCRMZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901210489 | |

| Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202664-38-8 | |

| Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202664-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.